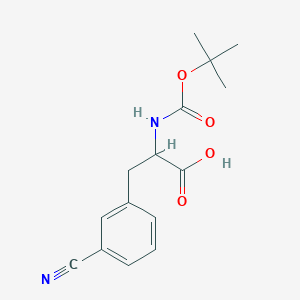

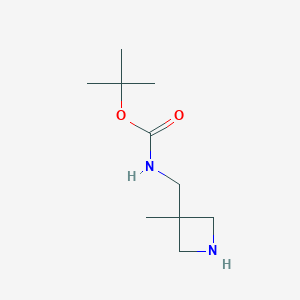

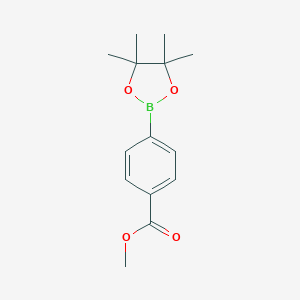

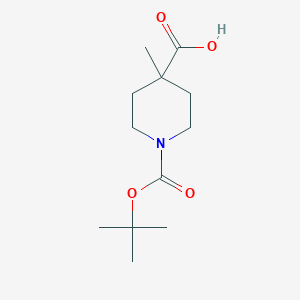

1-Boc-4-methylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid involves several key steps, including asymmetric synthesis methods and the utilization of specific reactions to achieve the desired molecular configuration. A notable method described involves the Sharpless epoxidation as a chirality source, regioselective ring opening, and ring-closing metathesis to construct the piperidine ring, with stereogenic center at C-4 set by stereoselective hydrogenation (Alegret, Santacana, & Riera, 2007). Another approach includes the synthesis of related structures through solid-phase synthesis techniques, highlighting the versatility of methods for incorporating such units into peptides (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of 1-Boc-4-methylpiperidine-4-carboxylic acid is characterized by its Boc-protected amino group and a carboxylic acid moiety. These functional groups play a crucial role in its chemical behavior, influencing its solubility, reactivity, and overall molecular conformation. Studies have utilized derivatives of this compound to investigate the impact of its structure on peptide conformations, demonstrating its utility in promoting specific secondary structures within peptide chains (Bishop et al., 2000).

Chemical Reactions and Properties

1-Boc-4-methylpiperidine-4-carboxylic acid participates in various chemical reactions, including its role in peptide coupling and the formation of complex molecules. Its Boc-protected amino group allows for selective reactions to occur, enabling the synthesis of diverse peptide structures and the incorporation of metal coordination sites within peptide backbones for the development of metallopeptides (Bishop et al., 2000). Furthermore, its chemical properties are utilized in the synthesis of redox-active amino acids and peptides, indicating its applicability in the design of molecular electronic devices and light-harvesting assemblies (Peek et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications of Piperidine Derivatives

- Scientific Field: Organic Chemistry and Pharmacology .

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Orexin Type-2 Receptor Agonist

- Scientific Field: Biochemistry .

- Application Summary: Methyl (1-BOC-piperidin-4-yl)carboxylate, a derivative of piperidine, can be used as an orexin type-2 receptor agonist .

- Methods of Application: The specific methods of synthesis and application are not detailed in the source .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Enantioselective Multistage Synthesis

- Scientific Field: Organic Chemistry .

- Application Summary: Piperidine derivatives have been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid .

- Methods of Application: The key step in this synthesis is a one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .

- Results or Outcomes: The outcomes of this application are not provided in the source .

Synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate

- Scientific Field: Organic Chemistry .

- Application Summary: “1-Boc-4-methylpiperidine-4-carboxylic acid” can be synthesized from "Ethyl N-Boc-4-methylpiperidine-4-carboxylate" .

- Methods of Application: A mixture of “Ethyl N-Boc-4-methylpiperidine-4-carboxylate” and lithium hydroxide in methanol was stirred at a temperature of about 25 ℃ for 16h. After evaporation to dryness, the residue was partitioned between DCM and brine. The organic layer was separated, dried (MgSO4), filtered, and concentrated under reduced pressure to provide “1-Boc-4-methylpiperidine-4-carboxylic acid” as a white solid .

- Results or Outcomes: The yield of “1-Boc-4-methylpiperidine-4-carboxylic acid” was 92.0 percent .

Safety And Hazards

The safety information for 1-Boc-4-methylpiperidine-4-carboxylic acid indicates that it has the GHS07 hazard class. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 . It is classified as an irritant and should be handled with care .

Eigenschaften

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBNEDPOUYRYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632519 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-methylpiperidine-4-carboxylic acid | |

CAS RN |

189321-63-9 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.